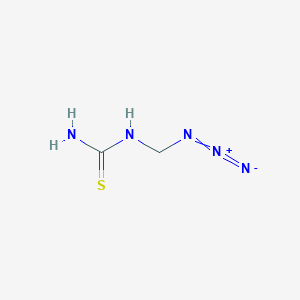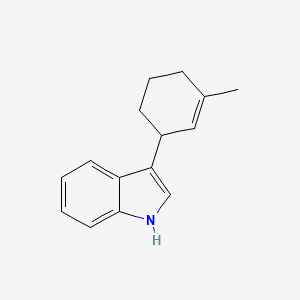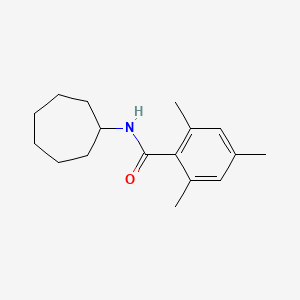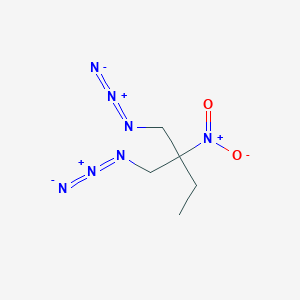
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate is a compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their unique properties and applications in various fields, including liquid crystal technology, organic electronics, and materials science. The compound is characterized by its ester linkage and the presence of both dimethoxymethyl and octyloxy groups, which contribute to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethoxymethyl)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(dimethoxymethyl)phenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The ester linkage can be reduced to yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(formyl)phenyl 4-(octyloxy)benzoate or 4-(carboxy)phenyl 4-(octyloxy)benzoate.
Reduction: Formation of 4-(dimethoxymethyl)phenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other electronic devices due to its liquid crystalline properties.
Wirkmechanismus
The mechanism of action of 4-(dimethoxymethyl)phenyl 4-(octyloxy)benzoate is primarily related to its ability to self-assemble into ordered structures. The ester linkage and the presence of flexible alkyl chains allow the molecule to form liquid crystalline phases, which are essential for its applications in display technology and organic electronics. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular membranes and proteins, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
4-(Dimethoxymethyl)phenyl 4-(octyloxy)benzoate can be compared with other phenyl benzoate derivatives, such as:
4-(Methoxymethyl)phenyl 4-(octyloxy)benzoate: Similar structure but with a methoxymethyl group instead of dimethoxymethyl, leading to different physical and chemical properties.
4-(Dimethoxymethyl)phenyl 4-(decyloxy)benzoate: Similar structure but with a decyloxy group instead of octyloxy, affecting its liquid crystalline behavior and applications.
4-(Dimethoxymethyl)phenyl 4-(butyloxy)benzoate: Similar structure but with a butyloxy group, resulting in different solubility and thermal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct liquid crystalline properties and potential biological activities.
Eigenschaften
CAS-Nummer |
193212-22-5 |
|---|---|
Molekularformel |
C24H32O5 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[4-(dimethoxymethyl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C24H32O5/c1-4-5-6-7-8-9-18-28-21-14-10-19(11-15-21)23(25)29-22-16-12-20(13-17-22)24(26-2)27-3/h10-17,24H,4-9,18H2,1-3H3 |
InChI-Schlüssel |
LMYSOQVRBDWGRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)


![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)

![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
